![molecular formula C14H11IN6O B7434413 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7434413.png)
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide, also known as JAK inhibitor, is a chemical compound that has been studied for its potential use in treating various diseases. This compound is a type of kinase inhibitor that targets the Janus kinase (JAK) family of enzymes. JAK inhibitors have been shown to have potential therapeutic applications in the treatment of autoimmune diseases, cancer, and other disorders.
Mécanisme D'action
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation and cell growth. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated by cytokines, which are signaling molecules that are produced by immune cells in response to infection or injury. When 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are activated, they phosphorylate (add a phosphate group to) downstream signaling molecules, which leads to the activation of transcription factors and the expression of genes involved in inflammation and cell growth.
By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors prevent the downstream signaling pathways that lead to inflammation and cell growth. This can help to reduce chronic inflammation and slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors vary depending on the specific compound and the disease being treated. In general, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been shown to reduce inflammation and slow or stop the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors is that they can be used to selectively target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which can help to minimize side effects. However, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can also have off-target effects, which can lead to unintended side effects. Additionally, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors can be expensive to produce and may not be effective in all patients.
List of
Orientations Futures
1. Development of more selective 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors that target specific 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes.
2. Investigation of the potential use of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors in the treatment of other diseases, such as multiple sclerosis and lupus.
3. Exploration of combination therapies that include 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors and other drugs.
4. Development of biomarkers to predict which patients are most likely to respond to 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.
5. Investigation of the long-term safety and efficacy of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitor therapy.
Méthodes De Synthèse
The synthesis of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-(pyrimidin-2-ylamino)benzoic acid, which is then reacted with 4-bromoaniline to form 4-(4-bromoanilino)benzoic acid. This intermediate is then reacted with 5-iodopyrazole-4-carboxylic acid to form the final product.
Applications De Recherche Scientifique
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have been studied extensively for their potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can lead to chronic inflammation and tissue damage. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors work by blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, which are involved in the signaling pathways that lead to inflammation.
In addition to their use in autoimmune diseases, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors have also shown promise in the treatment of certain types of cancer. 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes are involved in the signaling pathways that promote cell growth and division, and mutations in these enzymes have been linked to the development of certain types of cancer. By blocking the activity of 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide enzymes, 5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide inhibitors may be able to slow or stop the growth of cancer cells.
Propriétés
IUPAC Name |
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN6O/c15-12-11(8-18-21-12)13(22)19-9-2-4-10(5-3-9)20-14-16-6-1-7-17-14/h1-8H,(H,18,21)(H,19,22)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHGDDGROQWSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=C(NN=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.